molecular formula C12H14BBrF3NO2 B571944 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1256360-49-2

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B571944
CAS No.: 1256360-49-2
M. Wt: 351.958
InChI Key: LNGBHHFGMHWDAD-UHFFFAOYSA-N
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Description

“2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1256360-49-2 . It has a molecular weight of 351.96 . The compound is typically stored in an inert atmosphere, under -20C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

  • Bifunctional Building Block for Combinatorial Chemistry : This compound has been identified as a new, unexpected bifunctional building block in combinatorial chemistry. Its structure and chemical reactivity, compared to its regioisomer, have been extensively studied, revealing differences in the orientation of the dioxaborolane ring and bond angles, which impact its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

  • Boric Acid Ester Intermediates : Related compounds, acting as boric acid ester intermediates with benzene rings, have been synthesized and structurally characterized. These compounds' molecular structures were further analyzed using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

  • Fluorescence Emission in Nanoparticles : It has been used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit bright fluorescence emission with quantum yields as high as 84%, which can be tuned to longer wavelengths (Fischer et al., 2013).

  • Crystal Structure and Vibrational Properties Studies : The crystal structure and vibrational properties of related compounds have been studied, providing insights into their spectroscopic and structural characteristics (Wu et al., 2021).

  • Catalytic Enantioselective Borane Reduction : It has been involved in studies related to the catalytic enantioselective borane reduction of benzyl oximes, highlighting its potential in the synthesis of chiral compounds (Huang et al., 2011).

  • Dimerization Product Formation in Suzuki–Miyaura Borylation Reactions : This compound has been used in the pharmaceutical industry for the synthesis of active agents via palladium-catalyzed Suzuki–Miyaura borylation reactions. It has shown potential in forming dimerization products useful in cancer and anti-TB agents (Sanghavi et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P280 and P305+P351+P338 .

Properties

IUPAC Name

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGBHHFGMHWDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682370
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-49-2
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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